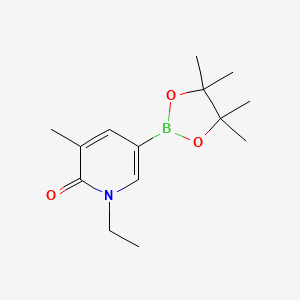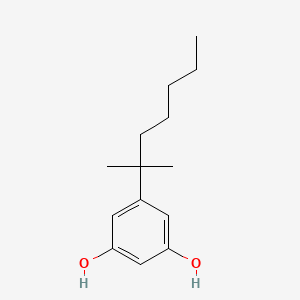
1,3-Benzenediol, 5-(1,1-dimethylhexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with 1,1-dimethylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization helps in isolating the desired product from the reaction mixture .
化学反应分析
Types of Reactions
1,3-Benzenediol, 5-(1,1-dimethylhexyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
1,3-Benzenediol, 5-(1,1-dimethylhexyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
Resorcinol (1,3-Benzenediol): Lacks the 1,1-dimethylhexyl group.
Catechol (1,2-Benzenediol): Hydroxyl groups are in the ortho position.
Hydroquinone (1,4-Benzenediol): Hydroxyl groups are in the para position.
Uniqueness
1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is unique due to the presence of the bulky 1,1-dimethylhexyl group, which influences its chemical reactivity and physical properties. This structural modification enhances its solubility in organic solvents and alters its interaction with biological targets, making it a valuable compound in various research fields .
属性
CAS 编号 |
78945-29-6 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
5-(2-methylheptan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-7-14(2,3)11-8-12(15)10-13(16)9-11/h8-10,15-16H,4-7H2,1-3H3 |
InChI 键 |
ZQXKNTJUDCHFPK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C)C1=CC(=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)

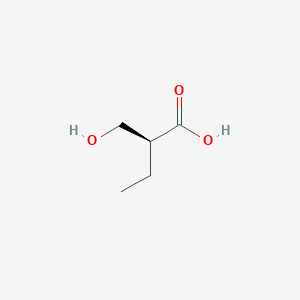
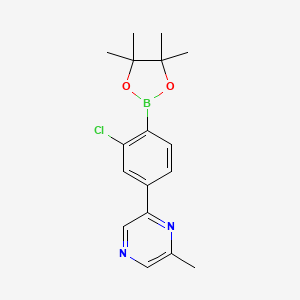
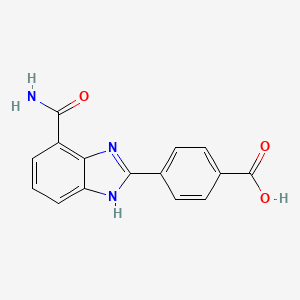

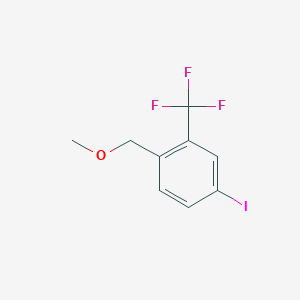
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
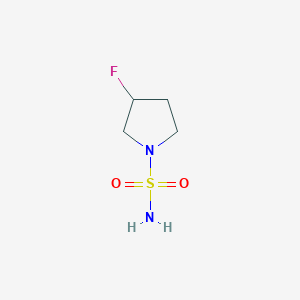
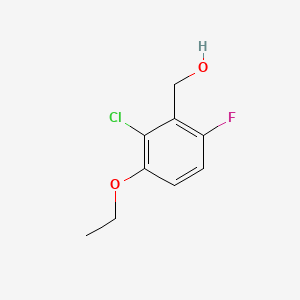
![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)
